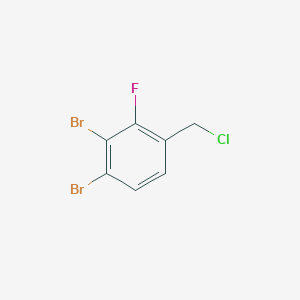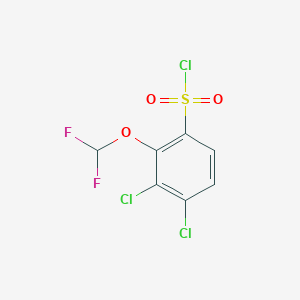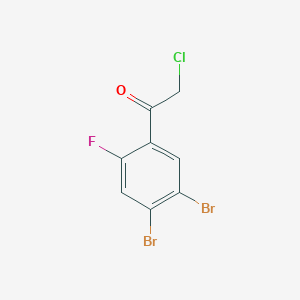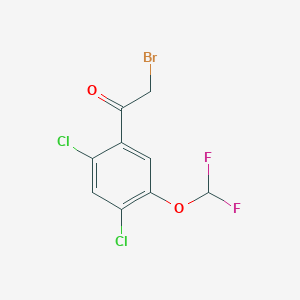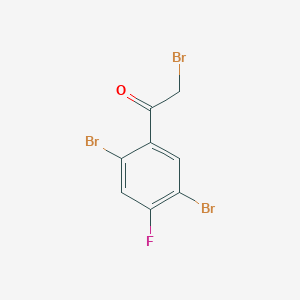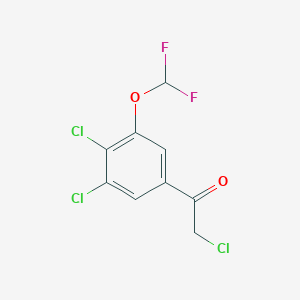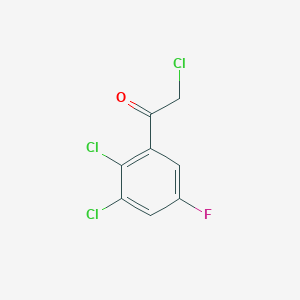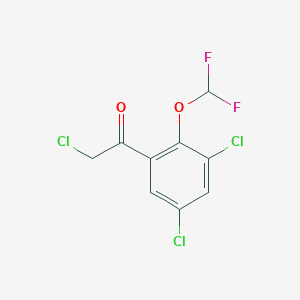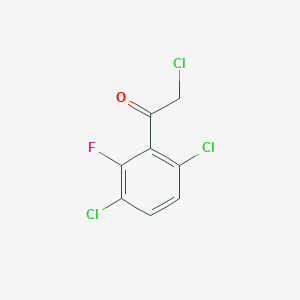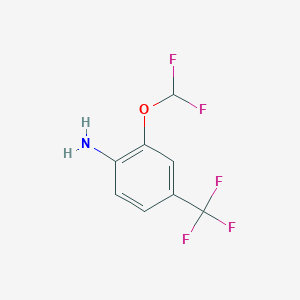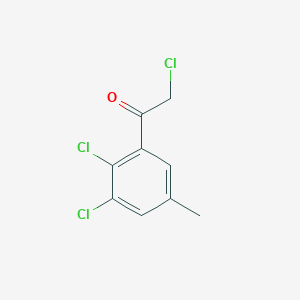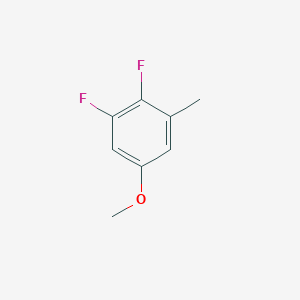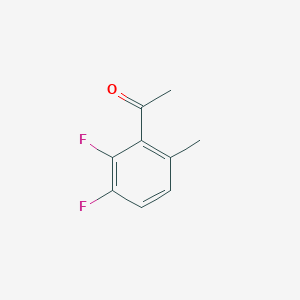
2,4-Difluoro-1-(prop-2-yn-1-yl)benzene
Overview
Description
2,4-Difluoro-1-(prop-2-yn-1-yl)benzene is an organic compound characterized by the presence of two fluorine atoms attached to a benzene ring and a prop-2-yn-1-yl group. This compound is of interest due to its unique chemical structure, which imparts specific reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzene and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-1-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Addition Reactions: The prop-2-yn-1-yl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Electrophiles: Bromine, iodine.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution Products: Compounds with nucleophiles replacing fluorine atoms.
Addition Products: Compounds with electrophiles added to the prop-2-yn-1-yl group.
Oxidation Products: Compounds with oxidized functional groups.
Reduction Products: Compounds with reduced functional groups.
Scientific Research Applications
2,4-Difluoro-1-(prop-2-yn-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can undergo addition reactions, while the fluorine atoms can participate in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorotoluene: Similar structure but with a methyl group instead of a prop-2-yn-1-yl group.
2,4-Difluorobenzyl Alcohol: Contains a hydroxymethyl group instead of a prop-2-yn-1-yl group.
2,4-Difluorophenylacetylene: Contains an ethynyl group instead of a prop-2-yn-1-yl group.
Uniqueness
2,4-Difluoro-1-(prop-2-yn-1-yl)benzene is unique due to the presence of both fluorine atoms and a prop-2-yn-1-yl group, which imparts distinct reactivity and properties compared to its analogs. This combination allows for specific interactions in chemical and biological systems, making it valuable for various applications .
Properties
IUPAC Name |
2,4-difluoro-1-prop-2-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2/c1-2-3-7-4-5-8(10)6-9(7)11/h1,4-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNXNLIQXMWVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


